molecular formula C17H14BrN3O2 B8148849 1-(3-Bromophenyl)-N-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

1-(3-Bromophenyl)-N-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B8148849
M. Wt: 372.2 g/mol
InChI Key: GFVWINMGNAJUHQ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-N-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-N-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromobenzaldehyde and ethylamine.

    Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with ethylamine to form an imine intermediate.

    Cyclization: The imine intermediate is then subjected to cyclization with a suitable reagent, such as acetic anhydride, to form the naphthyridine core.

    Oxidation: The resulting naphthyridine derivative is oxidized using an oxidizing agent like potassium permanganate to introduce the oxo group.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-N-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced analogs.

    Cyclization Reactions: The naphthyridine core can participate in cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Bromophenyl)-N-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-N-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors on the cell surface.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting their function and expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: This compound shares a similar bromophenyl group but has a different core structure.

    3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound has a similar bromophenyl group but a different functional group arrangement.

Uniqueness

1-(3-Bromophenyl)-N-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups and its naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3-bromophenyl)-N-ethyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-2-19-17(23)14-10-21(12-6-3-5-11(18)9-12)16-13(15(14)22)7-4-8-20-16/h3-10H,2H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVWINMGNAJUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN(C2=C(C1=O)C=CC=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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